Chiroptical Identity vs. (R)-Fmoc-Nipecotic Acid: Optical Rotation and Physical Form Differentiation
The (S)-enantiomer (CAS 193693-68-4) and (R)-enantiomer (CAS 193693-67-3) exhibit clearly distinguishable chiroptical signatures that serve as primary identity and purity benchmarks in procurement. The (S)-form displays a specific optical rotation of +41 ± 2° (c=1, MeOH) with a melting point of 165–170 °C, whereas the (R)-form shows an optical rotation of −44.1° (c=0.01 g/mL, EtOH, 589 nm) . Although the measurement solvents differ (MeOH vs. EtOH), the sign inversion and absolute magnitude provide unequivocal discrimination, crucial for verifying that the correct stereoisomer has been supplied, especially when procuring from new vendors .
| Evidence Dimension | Specific optical rotation and melting point |
|---|---|
| Target Compound Data | [α]D = +41 ± 2° (c=1, MeOH); m.p. 165–170 °C |
| Comparator Or Baseline | (R)-Fmoc-nipecotic acid: [α]D = −44.1° (c=0.01, EtOH); m.p. not consistently reported |
| Quantified Difference | Sign inversion (+ vs. −); ~85° absolute difference in [α]D; m.p. range established for (S)-form |
| Conditions | Polarimetry and melting point apparatus; vendor CoA specifications from AKSci and ChemicalBook. |
Why This Matters
This chiroptical fingerprint allows immediate, low-cost verification of enantiomeric identity upon receipt, preventing costly synthetic failures from using the wrong enantiomer.
